油甾烯酮

描述

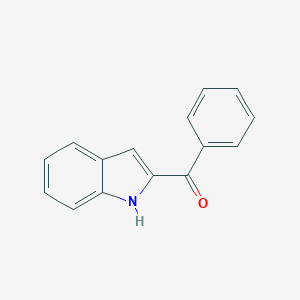

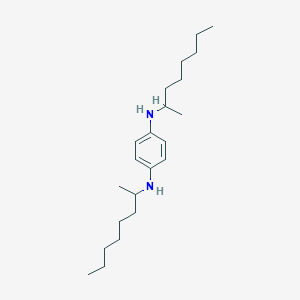

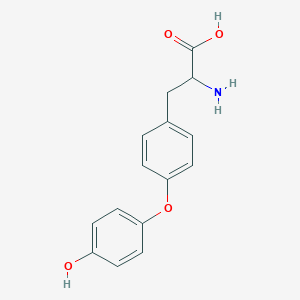

Sitostenone, a derivative of β-sitosterol, is a bioactive compound found in plants and has been studied for its potential therapeutic effects. It is a steroid-like compound that has shown promise in promoting glucose uptake and improving insulin sensitivity in hepatic cells, which could be beneficial for diabetic management . Sitostenone and its related compounds, such as β-sitosterol, are abundant in lipid-rich plant foods and have been associated with various biological actions, including anti-inflammatory, lipid-lowering, and anti-cancer activities .

Synthesis Analysis

The synthesis of sitostenone and its derivatives involves various chemical reactions and processes. For instance, β-sitosterol has been synthesized by esterification with poly(ethylene glycol) to create hydrophilic derivatives, which have different solubility properties . Additionally, sitosterol can be transformed by bacteria, which can lead to the splitting of the side chain in the sterol molecule, a necessary step for the synthesis of steroid hormones . The synthesis of β-sitosterol labeled with carbon-14 has also been reported, which is important for tracing and studying the biological significance of this compound .

Molecular Structure Analysis

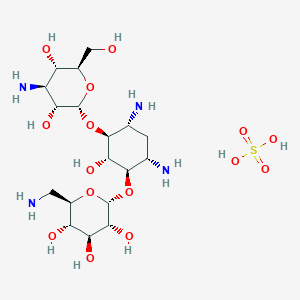

β-Sitosterol, the precursor of sitostenone, has a molecular formula of C29H50O and is structurally similar to cholesterol . This similarity allows it to integrate into cell membranes and potentially influence various biological processes. The molecular structure of sitostenone itself is not detailed in the provided papers, but it is implied that it retains the steroidal backbone characteristic of β-sitosterol.

Chemical Reactions Analysis

Sitosterol can undergo various chemical reactions, including esterification and oxidation. The esterification of β-sitosterol with carboxylic functionality has been used to create hydrophilic derivatives . Oxidation reactions have been employed to modify the sitosterol molecule, as seen in the synthesis of sitosterol-14C, where an enol-lactone of the ketoacid of sitosterol is condensed with phenyl acetate . Additionally, the transformation of sitosterol by bacteria can result in the formation of different compounds, such as sitost-4-en-3-one and androst-4-ene-3,17-dione, which are intermediates in the production of steroid hormones .

Physical and Chemical Properties Analysis

The physical and chemical properties of sitostenone are closely related to those of β-sitosterol. β-Sitosterol is described as a white powdery substance , and its derivatives' solubility can be modified through chemical synthesis, as demonstrated by the creation of hydrophilic β-sitosterol derivatives . The biosynthesis of sitosterol in plants involves the incorporation of deuterium into newly biosynthesized sterols, indicating the presence of specific isotopes in the sterol side chain . The solubility and stability of sitosterol derivatives are important for their potential use in pharmaceutical applications, as seen in the synthesis of a curcumin-β-sitosterol conjugate, which exhibited good cytotoxicity against cancer cells .

科学研究应用

抗糖尿病作用: 从蔷薇果中分离出的油甾烯酮显示出促进葡萄糖摄取和改善肝细胞胰岛素抵抗的有希望的能力。它激活参与胰岛素信号转导途径的蛋白质,并通过 PPAR-γ 和 AMPK 激活引发葡萄糖摄取,促进葡萄糖转运蛋白的调节 (Kumar, Lin, Tseng, & Wang, 2021).

血小板反应亢进和出血异常: 在对由导致类固醇积累的突变引起的疾病,植物固醇血症的研究中,油甾烯酮被认为与血小板的过度激活有关。这种反应过度会导致巨血小板减少症和出血异常,表明其在血小板生理学中具有重要作用 (Kanaji, Kanaji, Montgomery, Patel, & Newman, 2013).

抗菌和细胞毒性: 油甾烯酮已显示出显着的抗菌和细胞毒性。它从高山番荔枝中分离出来,并显示出对枯草芽孢杆菌和金黄色微球菌以及在细胞毒性检测中具有有效的活性 (Wu, Jong, Tien, Kuoh, Furukawa, & Lee, 1987).

抗炎作用: β-油甾烯酮被鉴定为榄仁叶榄仁中的一种活性成分,通过抑制环氧合酶酶 COX-2 显示出显着的抗炎作用。这一发现与其在传统医学中用于治疗炎症和其他疾病有关 (Nair, Aremu, & Staden, 2012).

植物甾醇稳定性: 在高温条件下稳定植物甾醇的研究中,β-油甾烯酮被确定为一种关键化合物。该研究评估了各种抗氧化剂在保护植物甾醇(如 β-油甾烯酮)免受降解方面的有效性,突出了其在食品化学中的重要性 (Kmiecik, Korczak, Rudzińska, Gramza-Michałowska, Hęś, & Kobus‐Cisowska, 2015).

生物活性成分的地理变异: 在整个非洲对非洲樱桃的研究发现,包括 β-油甾烯酮在内的生物活性成分的浓度存在地理变异。这种变异与环境和遗传因素有关,突出了地理和系统发育考虑在植物化合物研究中的重要性 (Kadu 等人,2012 年).

安全和危害

属性

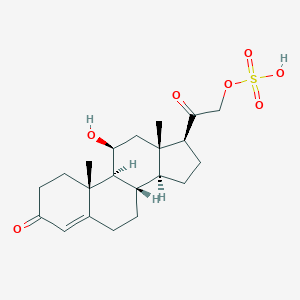

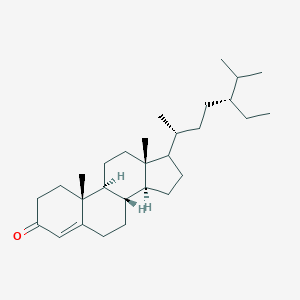

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18-21,24-27H,7-17H2,1-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVUHIUYGJBLGI-XJZKHKOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862519 | |

| Record name | Stigmast-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stigmast-4-en-3-one | |

CAS RN |

1058-61-3, 67392-96-5 | |

| Record name | Stigmast-4-en-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1058-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stigmast-4-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001058613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24-Ethyl-4-cholesten-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067392965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stigmast-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Diazaspiro[4.4]nonane](/img/structure/B90081.png)

![2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B90085.png)